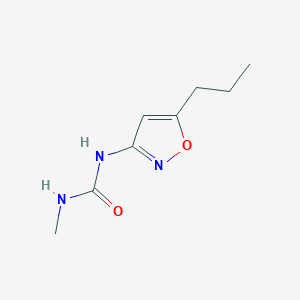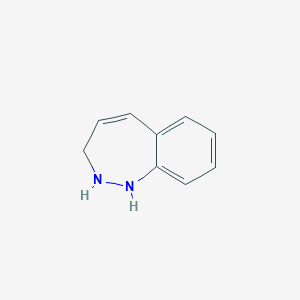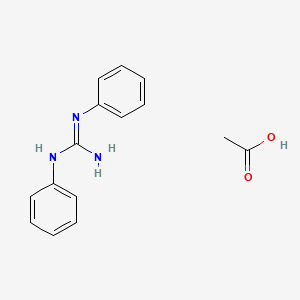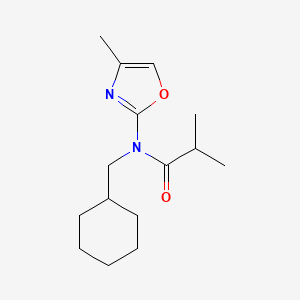
(1-Methoxy-1-oxopropan-2-yl)(triphenyl)phosphanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methoxy-1-oxopropan-2-yl)(triphenyl)phosphanium iodide is an organophosphorus compound with the molecular formula C22H22IO2P. This compound is known for its unique structure, which includes a triphenylphosphonium group and a methoxy-oxopropyl group. It is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-1-oxopropan-2-yl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 1-iodo-2-methoxypropane under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methoxy-1-oxopropan-2-yl)(triphenyl)phosphanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as sodium chloride or potassium tert-butoxide are used in substitution reactions. The reaction conditions vary depending on the nucleophile but often involve refluxing in an appropriate solvent.
Major Products Formed
Oxidation: The major product is the corresponding phosphine oxide.
Reduction: The major product is the reduced phosphine derivative.
Substitution: The major products are the substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
(1-Methoxy-1-oxopropan-2-yl)(triphenyl)phosphanium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is used in studies involving cellular uptake and localization of phosphonium salts.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-Methoxy-1-oxopropan-2-yl)(triphenyl)phosphanium iodide involves its interaction with cellular membranes. The triphenylphosphonium group allows the compound to penetrate lipid bilayers and accumulate in mitochondria. This property makes it useful in targeting mitochondrial functions and studying mitochondrial dynamics. The methoxy-oxopropyl group may also play a role in modulating the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Methoxy-1-oxopropan-2-yl)triphenylphosphonium bromide: Similar in structure but with a bromide ion instead of iodide.
Triphenylphosphine oxide: Lacks the methoxy-oxopropyl group but shares the triphenylphosphonium core.
Triphenylphosphine: The parent compound without the methoxy-oxopropyl group or halide ion.
Uniqueness
(1-Methoxy-1-oxopropan-2-yl)(triphenyl)phosphanium iodide is unique due to its combination of the triphenylphosphonium group and the methoxy-oxopropyl group. This combination imparts specific chemical reactivity and biological properties that are not observed in other similar compounds. The presence of the iodide ion also influences its solubility and reactivity in various solvents and reaction conditions.
Eigenschaften
CAS-Nummer |
56904-90-6 |
|---|---|
Molekularformel |
C22H22IO2P |
Molekulargewicht |
476.3 g/mol |
IUPAC-Name |
(1-methoxy-1-oxopropan-2-yl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C22H22O2P.HI/c1-18(22(23)24-2)25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-18H,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YFCYHLFPISKOSH-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C(=O)OC)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexan-4-one](/img/structure/B14634631.png)


![N'-{4-[(4,6-Dimethylpyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14634640.png)



![2-{2-[(4-Chlorophenyl)methylidene]hydrazinyl}-1-(10H-phenothiazin-10-yl)ethan-1-one](/img/structure/B14634679.png)
![N-[Bis(ethylsulfanyl)methyl]-1,1-bis(ethylsulfanyl)methanamine](/img/structure/B14634695.png)
![Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(4-nitrophenyl)-](/img/structure/B14634699.png)
![2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate](/img/structure/B14634701.png)

![3-Ethenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14634713.png)
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]-L-methionine](/img/structure/B14634715.png)
